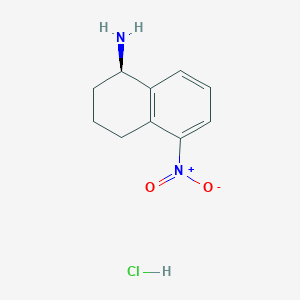![molecular formula C22H22N4O2S2 B2513780 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-20-7](/img/structure/B2513780.png)
3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic compound featuring a triazole ring connected to both a methoxyphenyl group and a benzo[d]thiazole moiety via a cyclopentylthio linkage
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multistep synthetic route. The synthesis starts with the formation of the triazole ring, followed by the introduction of the cyclopentylthio group and the attachment of the methoxyphenyl and benzo[d]thiazole groups. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts.
Industrial Production Methods
On an industrial scale, the production method is optimized for high yield and purity. Large-scale reactors and continuous flow systems may be employed to enhance efficiency. Careful monitoring of reaction conditions, such as pH, temperature, and reaction time, is critical to ensure the consistency of the final product.
化学反応の分析
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.
Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced products.
Substitution: : Participates in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and benzo[d]thiazole sites.
Common Reagents and Conditions
Oxidation: : Requires acidic or basic conditions, with temperatures ranging from room temperature to elevated temperatures for optimal results.
Reduction: : Typically conducted in anhydrous conditions under inert atmosphere to prevent side reactions.
Substitution: : Conditions vary depending on the substituents being introduced but often involve polar solvents and temperature control.
Major Products Formed
Oxidation: : Forms ketones, alcohols, or carboxylic acids depending on the degree of oxidation.
Reduction: : Yields reduced forms of the compound with altered functional groups.
Substitution: : Produces derivatives with new substituents at various positions on the phenyl and triazole rings.
科学的研究の応用
The compound has diverse applications across several fields:
Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Investigated for its potential as a biochemical probe or a drug precursor.
Medicine: : Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action involves binding to active sites or allosteric sites, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.
類似化合物との比較
When compared to similar compounds, 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one stands out due to its unique combination of structural features. Similar compounds include:
3-((5-(cyclohexylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
3-((5-(methylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
These analogs may exhibit similar reactivity but differ in their biological activity and application potential, highlighting the importance of the cyclopentylthio group in modulating the compound's properties.
There you go
特性
IUPAC Name |
3-[[5-cyclopentylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-28-16-12-10-15(11-13-16)26-20(23-24-21(26)29-17-6-2-3-7-17)14-25-18-8-4-5-9-19(18)30-22(25)27/h4-5,8-13,17H,2-3,6-7,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBBJUHCDOEOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SC3CCCC3)CN4C5=CC=CC=C5SC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 4-[(3,4-difluorophenyl)amino]-6-methylquinoline-2-carboxylate](/img/structure/B2513699.png)
![2-{[(2-Aminophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2513700.png)
![5-oxo-N-(2-(trifluoromethyl)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2513705.png)

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 2-chloroacetate](/img/structure/B2513710.png)



![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-isopropyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2513714.png)
![N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2513716.png)
![N-(4-(N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2513718.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-chlorobenzamide](/img/structure/B2513720.png)
